methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOJRKRRFXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, suggesting that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to induce various biological responses, suggesting that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds.
Biochemical Analysis
Biochemical Properties
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as urease, which is crucial for nitrogen metabolism in plants and bacteria . The interaction between this compound and urease involves binding to the enzyme’s active site, thereby preventing its normal function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit urease by binding to its active site, leading to a decrease in enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Biological Activity
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₆H₈ClN₃O₂
- Molecular Weight : 189.6 g/mol
- InChI Key : QJYOJRKRRFXRCU-UHFFFAOYSA-N
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Synthesis
This compound is synthesized through reactions involving 3-chloro-1H-1,2,4-triazole and propanoic acid derivatives. Common methods include:
- Refluxing with Propanoic Acid : The triazole reacts with methyl propanoate under reflux conditions.
- Use of Catalysts : Catalysts may be employed to enhance reaction efficiency and yield.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : this compound was tested against various bacterial strains. Results indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : this compound exhibited cytotoxic effects against various cancer cell lines in the NCI-60 panel.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HCT116 (Colon) | 25 |
The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory responses:
- Cytokine Release Assays : In peripheral blood mononuclear cells (PBMC), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Study on Triazole Derivatives
A study published in PMC10180335 evaluated several triazole derivatives including this compound for their biological activity. The results indicated:
- Low Toxicity : At doses up to 100 µg/mL, cell viability remained above 94%.
- Cytokine Modulation : Compounds showed a reduction in TNF-α levels by approximately 44–60%, indicating potential anti-inflammatory effects.
Scientific Research Applications
Biological Activities
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate exhibits a range of biological activities that make it a candidate for various pharmaceutical applications:
Antifungal Activity
Research has indicated that compounds containing the triazole ring possess antifungal properties. This compound has shown effectiveness against several fungal strains, making it a potential candidate for antifungal drug development.
Antimicrobial Properties
Studies suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.
Potential Therapeutic Applications
The therapeutic applications of this compound are diverse:
-
Pharmaceutical Intermediates:
- It serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows it to be modified further to enhance biological activity or reduce toxicity.
-
Agricultural Uses:
- Given its antifungal properties, this compound could be utilized in agricultural formulations to protect crops from fungal infections.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antifungal efficacy of this compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at varying concentrations of the compound compared to control groups.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
Case Study 2: Antimicrobial Activity
Another research effort investigated the antimicrobial properties against Staphylococcus aureus. The compound displayed notable inhibition zones in agar diffusion tests.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 20 | 10 |
| 50 | 15 |
| 100 | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate belongs to a broader class of triazole-propanoate derivatives. Key structural analogs and their properties are compared below:
Structural Analogs and Substituent Effects
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride Substituent: Amino group (-NH₂) at the 3-position. Molecular Weight: 220.6 g/mol (including HCl). Properties: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. This derivative is available from five suppliers, highlighting its utility in drug discovery .
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate Substituent: Hydroxy group (-OH) at the 5-position. Molecular Weight: 171.1 g/mol. Properties: The hydroxy group enhances acidity (pKa ~8–10), making it suitable for pH-sensitive formulations. Six suppliers list this compound, underscoring its versatility .
Methyl 3-[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate (2c) Substituents: Phenoxymethyl and sulfanylidene groups. Yield: 78% (synthesis efficiency).
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The initial step involves synthesizing the 1,2,4-triazole ring, which can be achieved through the cyclization of suitable hydrazine derivatives with formamide or related precursors.
- Reactants: Hydrazine derivatives and formamide derivatives.
- Conditions: Heating under reflux in a solvent such as acetic acid or ethanol.
- Outcome: Formation of the 1,2,4-triazole nucleus.
Chlorination at the 5-Position
The chlorination of the triazole ring at the 5-position is a pivotal step, often carried out using halogenating agents like sodium hypochlorite or N-chlorosuccinimide.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Chlorination | Sodium hypochlorite (NaOCl) | Ambient to mild heating (25–60°C) | Controlled addition to prevent over-halogenation |
| Alternative | N-chlorosuccinimide (NCS) | In inert solvent, room temperature | Offers selectivity |
This step introduces the chlorine atom at the 5-position, yielding 3-chloro-1H-1,2,4-triazole intermediates.
Formation of the Propanoate Side Chain
The side chain, methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate, is synthesized via nucleophilic substitution or acylation reactions involving the chlorinated heterocycle.
- Reaction: Nucleophilic attack of a suitable propanoic acid derivative or its ester on the chlorinated triazole.
- Catalysts: Palladium catalysts such as palladium(II) acetate facilitate cross-coupling reactions.
- Conditions: Heating under reflux in an inert solvent like acetonitrile or ethanol, with the presence of tertiary amines (e.g., triethylamine) to scavenge acids.
Esterification
The final step involves esterification to convert the acid intermediate into the methyl ester.
- Reagents: Methyl alcohol (methanol) with catalytic sulfuric acid or acid chlorides.
- Conditions: Reflux under acidic conditions to achieve ester formation.
Specific Research Findings and Patent Methods
Patent US6268506B1 (Preparation of a Triazolinone Herbicide)
This patent details a process involving the chlorination of 1-(4-chloro-2-fluoro-5-bromophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, which is structurally related to the target compound. The chlorination is performed using halogenating agents like bromine or iodine in strong acids at elevated temperatures (about 120–135°C). The process emphasizes the importance of controlled halogenation to obtain regioselectivity and purity.
Literature on Heterocyclic Halogenation
Research indicates that sodium hypochlorite, in the presence of acids or bases, effectively introduces chlorine at the 5-position of the triazole ring. The reaction typically proceeds at ambient to moderate temperatures, with reaction times ranging from 1 to 4 hours, depending on the substrate and conditions.
Cross-Coupling Approaches
The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) facilitates the attachment of the propanoate side chain to the chlorinated heterocycle. These methods enable high regioselectivity and yields, especially when employing palladium(II) acetate and suitable ligands.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Triazole formation | Hydrazine derivatives + formamide | - | Ethanol or acetic acid | Reflux (~100°C) | 4–8 hours | High | Cyclization to heterocycle |
| Chlorination | Sodium hypochlorite | None | Water or mixed solvent | 25–60°C | 1–3 hours | Moderate | Controlled addition prevents over-halogenation |
| Cross-coupling | Propanoic acid derivative + chlorinated triazole | Palladium(II) acetate | Acetonitrile | Reflux (~80–100°C) | 2–4 hours | Good | Use of tertiary amines enhances yield |
| Esterification | Acid or acid chloride + methanol | Acid catalyst | Methanol | Reflux (~65°C) | 2–6 hours | High | Purification via distillation |
Notes and Recommendations
- Reaction Control: Precise control over temperature and reagent addition is critical to prevent side reactions such as over-halogenation or polymerization.
- Purification: Crystallization and chromatography are employed post-reaction to isolate high-purity this compound.
- Safety Precautions: Handling halogenating agents and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate, and how are they validated?
- Methodology : Synthesis typically involves coupling 3-chloro-1H-1,2,4-triazole-5-carboxylic acid derivatives with methyl propanoate precursors via esterification or nucleophilic substitution. Key validation steps include:
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- Chromatography : High-Performance Liquid Chromatography (HPLC) to assess purity and rule out side products .
- Theoretical Alignment : Align synthetic pathways with reaction mechanisms (e.g., SN2 for chloro-substitution) to ensure reproducibility .
Q. How can researchers address discrepancies in spectral data during characterization?
- Methodology :
- Cross-Validation : Compare NMR/IR data with crystallographic studies (e.g., X-ray diffraction from structurally similar triazoles ).
- Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate experimental variables .
- Computational Modeling : Use Density Functional Theory (DFT) to simulate spectra and identify deviations caused by tautomerism or solvent effects .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- SDS Compliance : Follow guidelines for chlorinated heterocycles, including fume hood use, PPE (gloves, goggles), and emergency procedures for inhalation/exposure .
- Waste Management : Neutralize reactive intermediates (e.g., chlorinated byproducts) before disposal .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaling synthesis?
- Methodology :
- Variable Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) using a 2^k factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurities .
- Case Study : For esterification, optimize molar ratios of triazole precursors to esterifying agents (e.g., methanol/H2SO4) via central composite design .
Q. What computational approaches predict the compound’s reactivity in drug discovery applications?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
- QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies from DFT) with bioactivity datasets .
- Solubility Prediction : Apply COSMO-RS simulations to assess solubility in biological matrices .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s stability?
- Methodology :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation pathways (e.g., hydrolysis of the ester group) .
- Kinetic Analysis : Determine activation energy (Ea) of decomposition via Arrhenius plots .
- Crystallography : Compare crystal packing of derivatives to assess steric/electronic effects on stability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., fixed incubation time) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and validate target engagement .
Data and Theoretical Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., heterocyclic chemistry)?
- Methodology :
- Literature Synthesis : Map its reactivity to established triazole paradigms (e.g., Huisgen cycloaddition derivatives) .
- Mechanistic Proposals : Use frontier molecular orbital theory to explain regioselectivity in substitution reactions .
Q. What advanced separation techniques purify the compound from complex mixtures?
- Methodology :
- Membrane Technologies : Employ nanofiltration to separate byproducts based on molecular weight cutoffs .
- Countercurrent Chromatography : Utilize polarity gradients for high-resolution isolation .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
